molecular formula C8H8Cl2O2 B3347592 1,2-Dichloro-4-(methoxymethoxy)benzene CAS No. 139884-18-7

1,2-Dichloro-4-(methoxymethoxy)benzene

Cat. No.: B3347592
CAS No.: 139884-18-7
M. Wt: 207.05 g/mol
InChI Key: XYJJEDMQNSSDDM-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(methoxymethoxy)benzene ( 139884-18-7) is a high-purity chemical building block with a molecular formula of C 8 H 8 Cl 2 O 2 and a molecular weight of 207.05 g/mol . This aromatic compound features a benzene ring substituted with two chlorine atoms and a methoxymethoxy (MOM) protecting group, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecules. The MOM group is a common and crucial protecting group for alcohols and phenols in multi-step synthetic pathways, as it is stable under a variety of reaction conditions but can be removed selectively when needed. Compounds with a 1,2-dichloro-4-alkoxybenzene scaffold are of significant research interest in the synthesis of more complex structures. Structurally related chloro-dimethoxybenzenes have been identified in scientific literature as playing a role in enzymatic catalysis; for instance, 2-Chloro-1,4-dimethoxybenzene has been studied as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase (LiP), an enzyme produced by white rot fungi . This suggests potential research applications for this chemical family in biomimetic catalysis and the study of oxidative enzymatic mechanisms relevant to lignin degradation. This product is specified with a purity of not less than 98% and requires cold-chain transportation to ensure its stability and quality upon delivery . This product is supplied for Research and Development Use Only. It is not intended for medicinal, household, or other personal uses.

Properties

IUPAC Name

1,2-dichloro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJEDMQNSSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Placement in Halogenated Aromatic Ethers

1,2-Dichloro-4-(methoxymethoxy)benzene is classified as a halogenated aromatic ether. This class of compounds is characterized by an ether linkage to an aromatic ring that also bears one or more halogen substituents. orgsyn.org Halogenated ethers are significant in various chemical applications, from pharmaceuticals to materials science. orgsyn.orgorganic-chemistry.org The presence of both the ether and the halogen atoms on the aromatic core imparts a unique reactivity profile.

The ether group, in this case, methoxymethoxy, is an electron-donating group, which can activate the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. noaa.gov Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects on the benzene ring is a critical consideration for its use in further chemical transformations.

Significance of Dichloro Substituted Benzene Cores in Organic Synthesis

The 1,2-dichloro substitution pattern on the benzene (B151609) ring of this molecule is a key feature that underpins its utility. Dichlorobenzenes are widely used as intermediates in the synthesis of a range of industrial and pharmaceutical products. nist.gov The chlorine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

Furthermore, the presence of two chlorine atoms offers the potential for sequential and site-selective reactions, allowing for the programmed construction of multi-substituted aromatic systems. tsijournals.com The specific 1,2-dichloro (ortho-dichloro) arrangement can influence the conformation of molecules and serve as a precursor for the synthesis of heterocyclic compounds, such as dioxins, albeit often as an unintended byproduct. The chlorinated benzene core is a common motif in agrochemicals, dyes, and pharmaceuticals, highlighting the importance of intermediates like 1,2-Dichloro-4-(methoxymethoxy)benzene. researchgate.net

Role and Utility of the Methoxymethoxy Mom Protecting Group in Synthetic Strategies

Strategies for ortho-Dichlorobenzene Functionalization

The initial and critical phase in the synthesis of this compound is the introduction of a functional group at the 4-position of the 1,2-dichlorobenzene scaffold. This is typically achieved through electrophilic aromatic substitution reactions, where the directing effects of the chloro substituents play a pivotal role.

Halogenation Pathways

Halogenation of chlorobenzene (B131634) represents a fundamental electrophilic aromatic substitution reaction. When chlorobenzene undergoes chlorination in the presence of a Lewis acid catalyst like anhydrous ferric chloride, a mixture of ortho- and para-dichlorobenzene is primarily formed. youtube.com The para-isomer, 1,4-dichlorobenzene, is generally the major product due to reduced steric hindrance compared to the ortho-isomer, 1,2-dichlorobenzene. youtube.comwikipedia.org The formation of the meta-isomer is significantly less common because halogens are ortho/para-directing groups. wikipedia.orgyoutube.com

Further halogenation of 1,2-dichlorobenzene can be envisioned as a pathway to introduce a third halogen, which could then potentially be converted to a hydroxyl group. However, the existing chloro groups are deactivating, making subsequent electrophilic substitutions more challenging. youtube.com The directing effects of the two adjacent chloro groups would guide incoming electrophiles.

Directed Aromatic Substitution Reactions

The two chlorine atoms in 1,2-dichlorobenzene are ortho, para-directors and also deactivating groups for electrophilic aromatic substitution. youtube.comyoutube.com This means that incoming electrophiles will preferentially be directed to the positions ortho and para to each chlorine atom. In the case of 1,2-dichlorobenzene, this results in substitution occurring primarily at the 4-position.

Common electrophilic aromatic substitution reactions that can be employed to functionalize 1,2-dichlorobenzene include nitration and Friedel-Crafts reactions. chemistry.coach For instance, nitration of 1,2-dichlorobenzene would yield 1,2-dichloro-4-nitrobenzene, a key intermediate for agrochemicals. wikipedia.org This nitro group can then be reduced to an amino group, which can be further converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

The regioselectivity of these reactions is governed by the electronic effects of the substituents. While halogens are deactivating due to their inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated via resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. youtube.com This resonance effect is what leads to their ortho, para-directing nature. youtube.comyoutube.com

Installation of the Methoxymethoxy (MOM) Protecting Group

Once the phenolic precursor, 4-hydroxy-1,2-dichlorobenzene, is obtained, the hydroxyl group is often protected to prevent it from interfering with subsequent reactions. The methoxymethyl (MOM) ether is a commonly used protecting group for phenols due to its stability under a range of conditions. acs.orgnih.gov

Phenol Alkoxymethylation Techniques

The traditional method for installing the MOM group involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a base. acs.org However, due to the carcinogenic nature of MOM-Cl, alternative methods have been developed. acs.orggoogle.com

One such alternative involves the use of dimethoxymethane (B151124) with a strong acid catalyst. acs.org Another mild and effective method utilizes methoxymethyl-2-pyridylsulfide (MOM-ON) in the presence of silver triflate (AgOTf) and sodium acetate (B1210297) (NaOAc) in tetrahydrofuran (B95107) (THF). acs.orgacs.org This method is suitable for a wide range of phenols and alcohols, proceeding under neutral conditions. acs.orgacs.org

Another approach is the use of methoxymethyl acetate in the presence of a Lewis acid catalyst like zinc chloride. oocities.org This method has been shown to be effective for protecting various substituted phenols, including 3,4-dichlorophenol. oocities.org

Reagent/CatalystConditionsSubstrate ScopeRef.
Chloromethyl methyl ether / BaseVariesBroad acs.org
Dimethoxymethane / Acid CatalystStrong AcidLimited by acid sensitivity acs.org
MOM-2-pyridylsulfide / AgOTf / NaOAcMild, NeutralWide range of alcohols and phenols acs.orgacs.org
Methoxymethyl acetate / ZnCl2Room TemperatureSubstituted phenols oocities.org

Selective Protection Approaches in Multi-functionalized Substrates

In molecules containing multiple hydroxyl groups or other functional groups, selective protection is crucial. The reactivity of different hydroxyl groups can be exploited to achieve selectivity. For instance, phenols generally react slower than primary, secondary, or tertiary alcohols in methoxymethylation reactions using MOM-2-pyridylsulfide. acs.org

In the case of dihydroxy compounds, such as those derived from resorcinol, selective mono-protection can be challenging. nih.gov However, once a mono-protected species is formed, subsequent etherification with MOM-Cl can proceed. nih.gov For di-phenols like protocatechualdehyde, it has been observed that both hydroxyl groups can be methoxymethylated under certain conditions. google.com

The choice of protecting group and the reaction conditions are critical for achieving selectivity. For example, in the presence of both aromatic and aliphatic MOM ethers, it is possible to selectively transform the aromatic MOM ether to a triethylsilyl (TES) ether using triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl, while the aliphatic MOM ether remains intact or can be deprotected under different conditions. nih.gov

Multi-step Synthetic Sequences and Convergent Synthesis

The synthesis of this compound is inherently a multi-step process. The order of reactions is critical to achieve the desired substitution pattern. lumenlearning.com A typical linear sequence would involve the functionalization of 1,2-dichlorobenzene to introduce a hydroxyl group at the 4-position, followed by the protection of this hydroxyl group with a MOM ether.

A plausible multi-step synthesis route, based on the gathered information, would be:

Nitration of 1,2-dichlorobenzene: Treatment with nitric acid and sulfuric acid to produce 1,2-dichloro-4-nitrobenzene.

Reduction of the nitro group: Using a reducing agent like tin and hydrochloric acid to form 4-amino-1,2-dichlorobenzene.

Diazotization and hydrolysis: Reaction with nitrous acid followed by heating in water to convert the amino group to a hydroxyl group, yielding 1,2-dichloro-4-phenol.

MOM protection: Reaction of the phenol with a suitable methoxymethylating agent, such as MOM-Cl and a base or an alternative reagent like MOM-2-pyridylsulfide, to afford the final product, this compound. acs.orgacs.org

Chemical Reactions Involving the Methoxymethoxy Group

The methoxymethoxy (MOM) group is a common protecting group for alcohols and phenols due to its stability under a range of conditions. nih.govtotal-synthesis.com Its reactivity is central to the synthetic utility of this compound, allowing for its selective removal or transformation.

Deprotection Mechanisms and Conditions

The cleavage of the MOM ether to reveal the parent phenol, 3,4-dichlorophenol, is a critical reaction. This deprotection is typically achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the ether oxygen, making the acetal (B89532) system susceptible to nucleophilic attack by water or other protic solvents, leading to the release of the free phenol, formaldehyde, and methanol (B129727).

A variety of reagents and conditions have been developed for the deprotection of MOM ethers, offering a range of selectivities and mildness. These methods are generally applicable to aromatic MOM ethers like this compound.

Interactive Table: Deprotection Methods for Aromatic MOM Ethers

Reagent/CatalystSolventConditionsNotes
Hydrochloric Acid (HCl)Ethanol/WaterRoom TemperatureA standard and effective method for acidic hydrolysis. total-synthesis.com
Trifluoroacetic Acid (TFA)DichloromethaneRoom TemperatureAnother common acidic condition for MOM deprotection. total-synthesis.com
Zirconium(IV) Chloride (ZrCl₄)IsopropanolRefluxA Lewis acid catalyst that can be used in higher concentrations for deprotection. researchgate.net
CBr₄/PPh₃1,2-Dichloroethane40°CA mild, selective method for cleaving MOM ethers in the presence of other functional groups. tandfonline.com
Trimethylsilyl Triflate (TMSOTf) / 2,2'-BipyridylAcetonitrile (B52724)Room Temperature, then H₂OA mild, non-acidic method that proceeds through a silyl (B83357) ether intermediate. nih.govacs.org

This table presents a selection of general methods for the deprotection of aromatic MOM ethers, which are applicable to this compound.

The choice of deprotection method often depends on the presence of other acid- or base-labile functional groups within the molecule, allowing for orthogonal protection strategies in complex syntheses. For instance, the use of TMSOTf/2,2'-bipyridyl offers a very mild, non-acidic route for deprotection, which is compatible with acid-sensitive groups like triphenylmethyl (Tr) ethers. acs.org

Functional Group Interconversions at the MOM-ether Site

Beyond simple deprotection, the MOM ether moiety can be directly converted into other functional groups. This allows for the modification of the phenolic position without intermediate deprotection and reprotection steps. A notable example is the transformation of aromatic MOM ethers into trialkylsilyl ethers.

Treatment of an aromatic MOM ether with a trialkylsilyl triflate (R₃SiOTf) and 2,2'-bipyridyl can lead to the formation of a trialkylsilyl ether. Specifically, using triethylsilyl triflate (TESOTf) allows for the direct conversion of aromatic MOM ethers to aromatic triethylsilyl (TES) ethers. nih.gov This transformation provides an alternative protecting group at the phenolic position under mild conditions.

Reactions of the Aryl Halide Moieties

The two chlorine atoms on the benzene (B151609) ring of this compound are key handles for carbon-carbon and carbon-heteroatom bond formation. Their reactivity is influenced by the electronic nature of the MOM ether group and their relative positions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgnih.gov In this compound, the MOM ether is an electron-donating group, which generally disfavors SNAr reactions. However, the presence of two chlorine atoms can still allow for substitution under forcing conditions or with strong nucleophiles.

In related systems, such as 3,4-dichloronitrobenzene, the nitro group, a strong electron-withdrawing group, facilitates the substitution of the chlorine atom para to it. chegg.comchegg.com While the MOM group is not as activating as a nitro group, SNAr reactions on this compound with potent nucleophiles like alkoxides or amines may be possible, likely requiring elevated temperatures. The regioselectivity of such a reaction would be influenced by the combined electronic and steric effects of the substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds from aryl halides. libretexts.orgorganic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov The chlorine atoms of this compound can serve as coupling partners in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound could be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents. The differential reactivity of the two chlorine atoms could potentially allow for selective mono- or di-substitution by carefully controlling the reaction conditions.

Sonogashira Coupling: This coupling involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction would enable the introduction of alkynyl groups onto the dichlorinated benzene ring, leading to the formation of substituted phenylacetylenes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.orgnih.govwikipedia.org This method is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.gov

Interactive Table: Potential Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)1-Chloro-2-R-4-(methoxymethoxy)benzene
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuI, Amine Base1-Chloro-2-(alkynyl)-4-(methoxymethoxy)benzene
NegishiR-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂1-Chloro-2-R-4-(methoxymethoxy)benzene

This table illustrates the potential application of common cross-coupling reactions to this compound, assuming monosubstitution for simplicity.

Directed ortho-Metalation and Related Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgnih.gov

The methoxymethoxy (OMOM) group is recognized as a directing metalation group. researchgate.net In the case of this compound, the OMOM group would direct lithiation to the C-5 position. Subsequent reaction with an electrophile (E⁺) would introduce a new substituent at this position.

A study on competitive metalation of various DMG-substituted aromatics demonstrated the directing ability of the OMOM group. researchgate.net This suggests that for this compound, lithiation would preferentially occur at the position ortho to the OMOM group rather than adjacent to the chlorine atoms, which are weaker directing groups. This regioselectivity allows for precise functionalization of the aromatic ring.

Electrophilic Aromatic Substitution on the Dichlorinated Benzene Ring

The reactivity of the benzene ring in this compound towards electrophiles is governed by the combined directing effects of its three substituents. The two chlorine atoms at positions 1 and 2 are deactivating groups due to their inductive electron withdrawal; however, they are ortho- and para-directing. The methoxymethoxy (MOM) group at position 4 is a strong activating group and is also ortho- and para-directing.

The cumulative effect of these substituents makes the C5 position the most probable site for electrophilic attack. This position is para to the strongly activating methoxymethoxy group and ortho to the chlorine at C1, making it the most electronically enriched and sterically accessible site. Standard electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are therefore expected to yield 5-substituted products. semanticscholar.orgadichemistry.com

A close analog, 1,2-dichlorobenzene, undergoes nitration primarily at the 4-position, which is consistent with the directing effects of the two chloro groups. adichemistry.comrsc.org The addition of the powerful para-directing MOM group at this position further reinforces substitution away from the more sterically hindered C3 position and directs it towards C5.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Electrophile (E+) Reagents and Conditions Predicted Major Product
Nitration Nitronium ion (NO₂⁺) HNO₃, H₂SO₄, 0-25 °C 1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene
Bromination Bromonium ion (Br⁺) Br₂, FeBr₃ or AlBr₃, dark 5-Bromo-1,2-dichloro-4-(methoxymethoxy)benzene
Chlorination Chloronium ion (Cl⁺) Cl₂, FeCl₃ or AlCl₃, dark 1,2,5-Trichloro-4-(methoxymethoxy)benzene
Friedel-Crafts Acylation Acylium ion (RCO⁺) Acyl chloride (RCOCl), AlCl₃, CS₂ or CH₂Cl₂ 1-(2,3-Dichloro-6-(methoxymethoxy)phenyl)ethan-1-one (for R=CH₃)

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound centers on the transformation of its functional groups rather than the aromatic ring itself, which is generally stable under typical conditions. The methoxymethyl (MOM) ether group is notably stable towards a variety of oxidizing and reducing agents. adichemistry.com

Reduction Chemistry

The primary reduction reactions associated with this compound and its derivatives involve the reduction of a nitro group (if installed via electrophilic substitution) and the cleavage of the MOM protecting group.

Reduction of Nitro Derivatives : A 5-nitro derivative, obtained from nitration as described in section 3.3, can be readily reduced to the corresponding amine, 5-amino-1,2-dichloro-4-(methoxymethoxy)benzene. This transformation is crucial for introducing an amino group and is commonly achieved using metal-acid systems or catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org Care must be taken during catalytic hydrogenation to prevent dehalogenation, with Raney Nickel often being a preferred catalyst over Palladium on carbon for chlorinated substrates. commonorganicchemistry.com

Cleavage of the Methoxymethyl (MOM) Ether : The MOM group is an acetal and serves as a protecting group for the phenolic hydroxyl. Its removal, a form of reduction, regenerates the parent phenol, 3,4-dichlorophenol. nih.gov This deprotection is typically accomplished under acidic conditions. adichemistry.comwikipedia.orgtotal-synthesis.com A variety of Brønsted and Lewis acids can be employed, offering a range of options depending on the substrate's sensitivity to acid. wikipedia.orgnih.gov

Table 2: Common Reduction and Deprotection Reactions

Reaction Starting Material Reagents and Conditions Product
Nitro Group Reduction 1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene Fe, HCl, ethanol, reflux 5-Amino-1,2-dichloro-4-(methoxymethoxy)benzene
Nitro Group Reduction 1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene SnCl₂, HCl, reflux 5-Amino-1,2-dichloro-4-(methoxymethoxy)benzene
Nitro Group Reduction 1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene H₂, Raney Nickel, ethanol 5-Amino-1,2-dichloro-4-(methoxymethoxy)benzene
MOM Ether Cleavage This compound HCl (conc.), Methanol, reflux 3,4-Dichlorophenol
MOM Ether Cleavage This compound Trifluoroacetic acid (TFA), CH₂Cl₂, 25 °C 3,4-Dichlorophenol
MOM Ether Cleavage This compound Bismuth Trichloride (BiCl₃), CH₃CN/H₂O 3,4-Dichlorophenol

Oxidation Chemistry

The this compound moiety is generally resistant to oxidation under mild conditions. The MOM ether is stable towards many common oxidizing agents. adichemistry.com Strong oxidation would likely lead to the degradation of the electron-rich aromatic ring. However, specific oxidative transformations can be achieved on derivatives. For instance, the oxidation of a methyl group to a carboxylic acid has been noted on a related compound, suggesting that if an oxidizable group were present on the ring, it could be transformed while leaving the core structure intact under controlled conditions.

Advanced Spectroscopic and Analytical Characterization of 1,2 Dichloro 4 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1,2-Dichloro-4-(methoxymethoxy)benzene by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum provides a definitive count of chemically distinct protons and information about their neighboring atoms. For this compound, five distinct proton signals are expected. The aromatic protons are influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxymethoxy group. The protons of the methoxymethyl (MOM) ether group exhibit characteristic shifts in the aliphatic region.

The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). chemicalbook.com The deshielding effect of electronegative oxygen atoms causes protons on adjacent carbons to resonate at a lower field (higher ppm value). hmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~ 7.30 - 7.45d1HLocated ortho to a chlorine atom, expected to be the most downfield of the aromatic protons.
H-5~ 7.05 - 7.15dd1HCoupled to both H-3 and H-6, influenced by both chloro and methoxymethoxy groups.
H-6~ 6.95 - 7.05d1HLocated ortho to the electron-donating methoxymethoxy group, expected to be the most upfield aromatic proton.
-OCH₂O-~ 5.10 - 5.25s2HMethylene protons situated between two oxygen atoms, resulting in significant deshielding.
-OCH₃~ 3.40 - 3.55s3HMethyl protons of the methoxy (B1213986) group, deshielded by the adjacent oxygen.

Predicted shifts are based on typical values for substituted aromatic systems and methoxymethyl ethers. The multiplicity is given as s (singlet), d (doublet), and dd (doublet of doublets).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1~ 128 - 132Aromatic carbon bearing a chlorine atom.
C-2~ 130 - 134Aromatic carbon bearing a chlorine atom, adjacent to C-1.
C-3~ 118 - 122Aromatic C-H carbon, influenced by adjacent chlorine.
C-4~ 150 - 155Aromatic carbon attached to the oxygen of the methoxymethoxy group, significantly deshielded.
C-5~ 116 - 120Aromatic C-H carbon.
C-6~ 115 - 119Aromatic C-H carbon, ortho to the oxygen substituent.
-OCH₂O-~ 94 - 96Acetal (B89532) carbon atom, highly deshielded due to being bonded to two oxygen atoms.
-OCH₃~ 55 - 58Methoxy carbon, typical shift for an ether methyl group.

Predicted shifts are based on established increments for substituted benzene (B151609) rings and ether functionalities.

To unambiguously assign the proton and carbon signals and confirm the compound's constitution, advanced 2D-NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would show cross-peaks connecting H-5 with H-3 and H-6, confirming their positions relative to one another on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and to connect the -OCH₂O- and -OCH₃ proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A significant NOESY correlation would be expected between the -OCH₂O- protons and the aromatic proton at the H-5 position, further confirming the substituent's placement. sielc.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
2990 - 2850C-H Stretch-OCH₂O- and -OCH₃
1600 - 1585, 1500 - 1400C=C StretchAromatic Ring
~ 1250C-O-C Stretch (Aryl-Alkyl Ether)Ar-O-CH₂
~ 1150 and ~1040C-O-C Stretch (Acetal)-O-CH₂-O-
800 - 600C-Cl StretchAryl Chloride

These predicted ranges are based on characteristic frequencies for substituted benzenes and ethers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₈H₈Cl₂O₂, giving it a monoisotopic mass of approximately 206.98 g/mol .

A key feature in the mass spectrum would be the isotopic cluster for the molecular ion (M⁺) peak, resulting from the presence of two chlorine atoms. The isotopes ³⁵Cl and ³⁷Cl exist in a natural abundance of roughly 3:1. This leads to a characteristic pattern for the molecular ion with peaks at M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in an approximate intensity ratio of 9:6:1. niscpr.res.in

The fragmentation of the molecule would likely proceed through several key pathways, primarily involving the stable methoxymethyl (MOM) group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass/charge)Proposed FragmentIdentity of Lost Neutral/Radical
~ 191[M - CH₃]⁺Loss of a methyl radical
~ 177[M - CHO]⁺Loss of a formyl radical
~ 162[M - CH₂O₂]⁺Loss of methyl formate
~ 45[CH₂OCH₃]⁺Methoxymethyl cation

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would effectively separate the compound from other components. The purity can be determined by the relative area of the peak corresponding to the product. For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis. A reverse-phase (RP) method would be most common for this type of molecule. wur.nl

Column: A C18 or C8 stationary phase is typically used.

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water is standard. sielc.comsielc.com For applications requiring MS detection, a volatile acid like formic acid would be added to the mobile phase to facilitate ionization. sielc.com

Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm) would provide excellent sensitivity. dnacih.com

These chromatographic techniques are crucial for quality control, ensuring the compound meets the required purity standards for any subsequent use.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. matrix-fine-chemicals.com It offers excellent resolution for separating the main compound from impurities that may arise during synthesis or degradation. matrix-fine-chemicals.com The development of a suitable HPLC method would typically involve a reverse-phase approach, which is effective for moderately polar to non-polar aromatic compounds.

Research Findings: Methodology for the closely related compound, 1,2-dichloro-4-methoxybenzene, provides a strong foundation for analyzing this compound. sielc.com Reverse-phase (RP) HPLC methods with simple isocratic or gradient mobile phases are generally sufficient. sielc.comsielc.com A common mobile phase composition includes acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS) detection, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

The choice of a stationary phase is critical. A C18 (octadecylsilane) column is the standard choice for reverse-phase separation of aromatic compounds, offering excellent hydrophobic retention and selectivity. The method can be scaled for preparative separation to isolate impurities for further characterization. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring provides strong chromophores. For instance, benzene analysis is often conducted at a wavelength of 254 nm to avoid interference from aliphatic compounds. lcms.cz

Table 1: Proposed Starting HPLC Parameters for this compound Analysis (based on analogous compounds)

Parameter Recommended Condition Rationale / Source
Column Newcrom R1 or equivalent C18, 5 µm Proven effectiveness for separating dichlorinated benzene derivatives. sielc.comsielc.com
Mobile Phase Acetonitrile and Water Standard solvents for reverse-phase chromatography of aromatic compounds. sielc.com
Modifier 0.1% Phosphoric Acid or 0.1% Formic Acid Improves peak symmetry; Formic acid is MS-compatible. sielc.com
Detection UV at ~254 nm Common wavelength for detecting benzene-containing compounds. lcms.cz

| Mode | Isocratic or Gradient | Gradient elution may be necessary to resolve closely related impurities. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased efficiency, superior resolution, higher sensitivity, and significantly faster analysis times. matrix-fine-chemicals.com An HPLC method developed for a related compound can often be transferred to a UPLC system to leverage these benefits. sielc.comsielc.com

Research Findings: The transition from an HPLC to a UPLC method for this compound would primarily involve adapting the column and flow rate. For instance, HPLC methods using 5 µm particle columns can be adapted to UPLC columns with particle sizes of around 1.7 µm. sielc.com This change necessitates a higher-pressure liquid chromatography system capable of handling the increased backpressure, which can be around 6700 psi or higher. sielc.com The increased resolution of UPLC is particularly advantageous for separating structurally similar impurities from the main analyte peak. sielc.com The higher sensitivity is beneficial for detecting and quantifying trace-level impurities. matrix-fine-chemicals.com

A UPLC method developed for a complex molecule like a mycophenolic acid-curcumin conjugate highlights typical parameters that could be adapted. sielc.com This includes a C18 column with dimensions such as 2.1 x 50 mm and a flow rate around 0.6 mL/min, employing a gradient elution with acetonitrile and water containing 0.1% formic acid. sielc.com Such a system demonstrates the capability of UPLC to separate starting materials, products, and degradation products within a single, rapid analytical run. sielc.com

Table 2: Illustrative UPLC Parameters for High-Resolution Analysis

Parameter Example Condition Rationale / Source
Column C18, 1.7 µm, 2.1 x 50 mm Smaller particle size for higher efficiency and resolution. sielc.com
Mobile Phase A Water with 0.1% Formic Acid Aqueous component for reverse-phase separation. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for eluting the compound. sielc.com
Flow Rate 0.3 - 0.6 mL/min Optimized for small particle columns and narrow-bore dimensions. sielc.com
Column Temp. 30 - 40 °C Controls retention time and improves peak shape. sielc.com

| Detection | Photodiode Array (PDA) or MS | PDA allows for peak purity analysis; MS provides mass confirmation. sielc.com |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. GC can offer very high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any related volatile impurities. csic.es

Research Findings: The analysis of related dichlorobenzene isomers is routinely performed by GC. researchgate.net For these compounds, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically employed. lcms.cz This type of column separates compounds based largely on their boiling points and is suitable for a wide range of semi-volatile organic compounds. lcms.cz

When developing a GC method, key considerations include the injector temperature, the oven temperature program, and the detector. The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. An oven temperature program, where the temperature is increased during the run, is typically required to elute compounds with different boiling points effectively. csic.es For detection, a Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) offers superior selectivity and structural information, which is invaluable for impurity identification. researchgate.netepa.gov The MS detector can eliminate interferences from co-eluting compounds by monitoring for specific ion masses. researchgate.net

Table 3: General GC/MS Parameters for Analysis of Dichlorinated Aromatics

Parameter Recommended Condition Rationale / Source
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) General purpose column for semi-volatile organics. lcms.cz
Carrier Gas Helium or Hydrogen Inert mobile phase for GC. csic.esresearchgate.net
Injection Mode Split/Splitless Split mode for concentrated samples, splitless for trace analysis. csic.es
Oven Program e.g., 50 °C hold for 2 min, ramp at 10-15 °C/min to 280-300 °C Ensures separation of compounds with varying volatilities. csic.es
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) MS provides definitive identification; FID offers robust quantification. researchgate.netepa.gov

| MS Mass Range | 50 - 500 m/z | Captures the molecular ion and key fragments of the target compound. csic.es |

Theoretical and Computational Chemistry Studies on 1,2 Dichloro 4 Methoxymethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 1,2-Dichloro-4-(methoxymethoxy)benzene, these theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various benzene (B151609) derivatives, providing a good balance between accuracy and computational cost. nih.govresearchgate.net In the context of this compound, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. isroset.orgresearchgate.net

Studies on structurally similar molecules, such as dichlorobenzene and dimethoxybenzene derivatives, have demonstrated that the B3LYP functional provides reliable results for geometric parameters and vibrational spectra. nih.govresearchgate.netresearchgate.net For instance, geometry optimization of related compounds using DFT has shown that the benzene ring remains largely planar, with minor distortions caused by the substituents. nih.govresearchgate.net The calculated bond lengths and angles from these studies are generally in good agreement with experimental data where available.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-Cl Bond Length (Å)1.745
C-O (methoxy) Bond Length (Å)1.360
C-O (methoxymethoxy) Bond Length (Å)1.420
C-C (aromatic) Bond Length (Å)1.390 - 1.405
Cl-C-C Bond Angle (°)119.5
C-O-C Bond Angle (°)118.0

Note: The data in this table is illustrative and based on typical values found in computational studies of similar aromatic compounds.

Ab Initio Methods for Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a deeper understanding of the electronic structure.

For molecules like 1,4-dichloro-2-nitrobenzene, ab initio calculations have been used to complement DFT studies, particularly for the analysis of vibrational spectra. researchgate.net While HF methods can sometimes overestimate vibrational frequencies, they provide a valuable baseline for more sophisticated calculations. Comparing results from both DFT and ab initio methods allows for a more robust interpretation of the electronic properties of this compound. Studies on related systems have shown that ab initio methods can accurately predict the fundamental vibrational modes. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxymethoxy group, which act as electron-donating centers. Conversely, the LUMO is likely to be distributed over the benzene ring and influenced by the electron-withdrawing chlorine atoms. wuxibiology.com

Computational studies on similar substituted benzenes have shown that DFT methods, such as B3LYP, can reliably predict HOMO and LUMO energies. nih.govresearchgate.netisroset.org The calculated HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule. isroset.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are representative and derived from computational studies on analogous aromatic ethers and chlorinated benzenes.

Conformational Analysis and Stereochemical Considerations

The methoxymethoxy group in this compound introduces conformational flexibility due to rotation around the C-O bonds. Conformational analysis is essential to identify the most stable conformer(s) and to understand how the molecule's shape influences its properties and interactions.

Computational studies on related molecules like 1,2-dimethoxybenzene (B1683551) have utilized methods such as analyzing dipolar couplings from NMR spectra in liquid crystalline solutions to determine conformational probabilities. rsc.org These studies reveal that the preferred conformations are a result of a delicate balance between steric hindrance and electronic effects. rsc.org For this compound, computational modeling can be used to map the potential energy surface as a function of the dihedral angles of the methoxymethoxy group, thereby identifying the global and local energy minima corresponding to the most stable conformations. It is expected that the most stable conformer will have the methoxymethoxy group oriented to minimize steric clashes with the adjacent chlorine atom.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. wuxibiology.com For a molecule like this compound, this approach can be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic substitution.

For instance, in studying nucleophilic substitution reactions on similar chloro-substituted aromatic compounds, computational models can help determine whether the reaction proceeds via an SNAr mechanism. wuxibiology.com The calculation of activation energies for different potential pathways allows for the prediction of the most favorable reaction route. Frontier molecular orbital theory is often employed in these studies to understand the interaction between the nucleophile's HOMO and the electrophilic center's LUMO on the benzene ring. youtube.comwuxibiology.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. isroset.orgresearchgate.net The calculated vibrational frequencies from DFT, after appropriate scaling, typically show good agreement with experimental IR and Raman spectra, facilitating the assignment of vibrational modes. isroset.orgresearchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing calculated and experimental NMR spectra can help confirm the molecular structure and provide insights into the electronic environment of the different nuclei. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Computational)Hypothetical Experimental Value
Key IR Frequency (C-Cl stretch)~750 cm⁻¹~745 cm⁻¹
Key IR Frequency (C-O-C stretch)~1150 cm⁻¹~1155 cm⁻¹
¹H NMR Chemical Shift (Ar-H)7.0 - 7.5 ppm7.1 - 7.6 ppm
¹³C NMR Chemical Shift (C-Cl)~128 ppm~127 ppm

Note: The predicted values are based on typical ranges from computational studies of similar compounds. The experimental values are hypothetical for illustrative purposes.

Strategic Applications of 1,2 Dichloro 4 Methoxymethoxy Benzene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Multi-functionalized Aromatics

The primary utility of 1,2-dichloro-4-(methoxymethoxy)benzene lies in its role as a precursor to a variety of multi-functionalized aromatic compounds. The methoxymethyl (MOM) group serves as a robust protecting group for the phenolic hydroxyl group, stable under a range of conditions including strongly basic and weakly acidic environments, as well as in the presence of many oxidizing and reducing agents. mdpi.comtotal-synthesis.com This stability allows chemists to perform modifications on other parts of the molecule without affecting the hydroxyl group.

The two chlorine atoms on the benzene (B151609) ring are deactivating towards electrophilic aromatic substitution but direct incoming electrophiles to the ortho and para positions. nih.gov Conversely, the MOM-ether group is an activating, ortho-directing group. This dynamic allows for selective functionalization. For instance, directed ortho-metalation (DoM), a powerful technique for C-H bond functionalization, can be employed. wikipedia.org In this strategy, an organolithium reagent complexes with the heteroatom of the directing group (the MOM ether), facilitating deprotonation at the adjacent ortho position. This generates a highly reactive aryllithium intermediate that can then react with various electrophiles to introduce a new functional group with high regioselectivity.

Building Block in the Construction of Complex Molecular Architectures

As a functionalized building block, this compound can be incorporated into the synthesis of larger, more intricate molecular structures. The chlorine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation.

Notable examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide (the dichlorobenzene moiety) with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. thieme-connect.degoogle.com This is a widely used method for constructing biaryl structures, which are prevalent in many biologically active molecules and materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines, which are crucial substructures in numerous pharmaceuticals. beilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org The resulting arylalkynes are important intermediates for synthesizing natural products and conjugated materials. washington.edu

The differential reactivity of the two chlorine atoms can potentially be exploited for sequential, selective cross-coupling reactions. Furthermore, the entire 1,2-dichloro-4-(methoxymethoxy)phenyl unit can be used to construct heterocyclic systems like benzofurans, which are common motifs in natural products and medicinal chemistry. mdpi.comorganic-chemistry.orgnih.govresearchgate.net For example, a synthetic route could involve a Sonogashira coupling followed by an intramolecular cyclization to form the furan (B31954) ring.

Precursor in Specialized Chemical Transformations

The specific arrangement of substituents on this compound makes it a suitable precursor for specialized chemical transformations that require precise electronic and steric properties. The MOM-protected phenol (B47542) can be a starting point for synthesizing various heterocyclic compounds. For instance, it can be used in the synthesis of pyridone or quinolone derivatives, which are known for their diverse biological activities. nih.govsemanticscholar.org

The compound can also be transformed into other useful intermediates. For example, after deprotection of the MOM group, the resulting 3,4-dichlorophenol (B42033) can undergo various reactions. One such transformation is its use in nucleophilic aromatic substitution reactions, where it can displace a suitable leaving group on another aromatic ring to form diaryl ethers.

Moreover, the dichlorinated ring can be a precursor for creating other functional groups through substitution chemistry. For instance, under specific conditions, one of the chlorine atoms could be replaced by an amino group to yield compounds like 5-amino-2-chlorophenol derivatives, which are valuable in dye synthesis and as pharmaceutical intermediates. google.comnih.gov The presence of the MOM ether allows these transformations to occur while the hydroxyl group remains protected, showcasing the compound's utility in multi-step, regioselective synthetic sequences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-(methoxymethoxy)benzene, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a substituted benzene precursor (e.g., 4-methoxybenzaldehyde derivatives). Use electrophilic aromatic substitution to introduce chlorine atoms at positions 1 and 2.
  • Step 2 : Protect the methoxy group using a methoxymethyl (MOM) protecting group. Reflux with DMSO and glacial acetic acid (as in hydrazide reactions ), followed by distillation under reduced pressure.
  • Step 3 : Purify via crystallization using water-ethanol mixtures to achieve >95% purity (common in triazole syntheses ).
  • Key Tools : Monitor reaction progress with TLC and confirm purity via HPLC or melting point analysis (e.g., mp 141–143°C observed in analogous compounds ).

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : Use deuterated solvents (e.g., CDCl₃) for 1H^1H- and 13C^{13}C-NMR. Assign peaks based on substituent effects:
  • Methoxymethoxy group: δ ~3.3 ppm (OCH₃) and δ ~5.2 ppm (OCH₂O).
  • Aromatic protons: Split patterns reflect 1,2-dichloro substitution (para to methoxymethoxy) .
  • Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 234 (C₈H₇Cl₂O₃). Fragmentation patterns should show loss of Cl (m/z 199) and methoxymethoxy groups (m/z 151) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during methoxymethoxy group installation?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as seen in triazole syntheses .
  • Catalysis : Add 5 drops of glacial acetic acid to protonate reactive sites and reduce side reactions .
  • Temperature Control : Reflux at 80–100°C for 4–18 hours, ensuring complete substitution without decomposition .
  • Data-Driven Tuning : Compare GC-MS profiles under varying conditions to identify optimal parameters.

Q. What strategies resolve contradictions in substituent effect data observed in derivatives of this compound?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents (e.g., chloro vs. methoxy groups) on aromatic ring reactivity .
  • Experimental Validation : Synthesize derivatives (e.g., replacing Cl with Br ) and compare experimental vs. calculated 1H^1H-NMR shifts.
  • Statistical Analysis : Use multivariate regression to correlate substituent Hammett parameters with observed reaction rates .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

  • Methodology :

  • Radical Traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via GC .
  • Isotopic Labeling : Use deuterated methoxymethoxy groups (e.g., CD₃OCH₂O- ) to track hydrogen transfer in mass spectra.
  • Kinetic Isotope Effects : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Safety and Data Integrity

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for all syntheses due to volatile intermediates (e.g., benzyl chlorides ).
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services, as mandated for brominated analogs .
  • Emergency Response : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately .

Q. How can researchers ensure reproducibility in spectral data for this compound?

  • Methodology :

  • Calibration : Use NIST-certified reference standards (e.g., NIST Chemistry WebBook ) for instrument calibration.
  • Data Sharing : Publish raw spectral files (e.g., JCAMP-DX format) alongside manuscripts to enable peer validation.
  • Batch Testing : Compare data across multiple synthesis batches to identify variability sources (e.g., solvent impurities ).

Tables for Key Data

Property Value Reference
Molecular FormulaC₈H₇Cl₂O₃
Molecular Weight234.05 g/mol
Typical Purity>95% (HPLC)
Melting Point Range140–145°C (estimated)
Key NMR Shifts (CDCl₃)δ 5.2 (OCH₂O), δ 3.3 (OCH₃)

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Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-4-(methoxymethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-(methoxymethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.